molecular formula C17H13F3N4O5 B5154985 1-(4,5-difluoro-2-nitrobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine

1-(4,5-difluoro-2-nitrobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine

Cat. No. B5154985
M. Wt: 410.30 g/mol
InChI Key: FUQMFXUFQBDSJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4,5-difluoro-2-nitrobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine, also known as DNFBP, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 1-(4,5-difluoro-2-nitrobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine is not fully understood. However, it is believed to act as a modulator of neurotransmitter receptors, particularly the dopamine and serotonin receptors. 1-(4,5-difluoro-2-nitrobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine may also interact with other proteins and enzymes in the brain, leading to changes in neuronal function and behavior.
Biochemical and Physiological Effects
1-(4,5-difluoro-2-nitrobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 1-(4,5-difluoro-2-nitrobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine can modulate the activity of dopamine and serotonin receptors, leading to changes in intracellular signaling pathways. In vivo studies have shown that 1-(4,5-difluoro-2-nitrobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine can affect behavior, such as locomotor activity and anxiety, in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4,5-difluoro-2-nitrobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine in lab experiments is its high potency and selectivity for dopamine and serotonin receptors. This allows for precise modulation of these receptors, which can be useful for studying their function. However, one limitation of using 1-(4,5-difluoro-2-nitrobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-(4,5-difluoro-2-nitrobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases. Another direction is to study its effects on other neurotransmitter receptors and proteins in the brain. Additionally, there is a need for more studies on the toxicity and safety of 1-(4,5-difluoro-2-nitrobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine, particularly in vivo. Overall, 1-(4,5-difluoro-2-nitrobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine has the potential to be a valuable tool for studying neuronal function and behavior, as well as a potential drug candidate for the treatment of various diseases.

Synthesis Methods

The synthesis of 1-(4,5-difluoro-2-nitrobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine involves the reaction of 1-(4,5-difluoro-2-nitrophenyl)piperazine with 4-(2-fluoro-4-nitrophenyl)benzoyl chloride in the presence of a base. The resulting compound is then purified through column chromatography to obtain pure 1-(4,5-difluoro-2-nitrobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine.

Scientific Research Applications

1-(4,5-difluoro-2-nitrobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, 1-(4,5-difluoro-2-nitrobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In pharmacology, 1-(4,5-difluoro-2-nitrobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine has been studied for its effects on neurotransmitter receptors, such as the dopamine and serotonin receptors. In neuroscience, 1-(4,5-difluoro-2-nitrobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine has been investigated for its potential as a tool for studying neuronal function and behavior.

properties

IUPAC Name

(4,5-difluoro-2-nitrophenyl)-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4O5/c18-12-8-11(16(24(28)29)9-13(12)19)17(25)22-5-3-21(4-6-22)15-2-1-10(23(26)27)7-14(15)20/h1-2,7-9H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQMFXUFQBDSJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])F)C(=O)C3=CC(=C(C=C3[N+](=O)[O-])F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4,5-Difluoro-2-nitrophenyl)[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]methanone

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